molecular formula C7H9NO2S B1145941 (R)-2-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 152612-26-5

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1145941
CAS No.: 152612-26-5
M. Wt: 171.22
InChI Key:
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Description

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22. The purity is usually 95%.
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Scientific Research Applications

  • Platinum Complexes with Potential Dual Action : Riccardi et al. (2019) synthesized novel platinum complexes using an alanine-based amino acid derivative, demonstrating potential for dual action in cancer therapy due to the presence of both the metal center and the amino acid moiety. These complexes showed moderate cytotoxic activity on cancer cells and were capable of binding DNA sequences (Riccardi et al., 2019).

  • Synthesis of Salts for Drug Manufacture : A study by Safonov et al. (2017) focused on the synthesis and structural confirmation of salts derived from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds have potential applications in the manufacture of new drugs (Safonov et al., 2017).

  • Racemic Synthesis with Thiophene Nucleus : Kitagawa et al. (2004) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, with a focus on those containing a thiophene nucleus. This synthesis approach yielded high efficiency and avoided hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).

  • Enantioselective Synthesis for Neuroexcitant Analogues : Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of a neuroexcitant, highlighting the relevance of such derivatives in neurological research (Pajouhesh et al., 2000).

  • One-Pot Synthesis of Derivatives : Mohebat and Kafrizi (2014) achieved the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives through a one-pot reaction. These compounds were further converted to (R)-2-thioxothiazolidine-4-carboxylic acid, showing the potential for efficient synthesis processes (Mohebat & Kafrizi, 2014).

  • Biocatalysis in Continuous-Flow Modes : Bartha-Vári et al. (2015) used carboxylated single-walled carbon nanotubes for immobilizing phenylalanine ammonia-lyase, which was then applied for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid. This study showcased the use of biocatalysis in both batch and continuous-flow modes for stereoselective transformations (Bartha-Vári et al., 2015).

Safety and Hazards

The safety information for “®-2-Amino-3-(thiophen-3-yl)propanoic acid” includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZSAUUYAGTMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-27-6
Record name beta-3-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-3-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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